molecular formula C24H19N3 B2694878 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-59-2

1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2694878
CAS No.: 901043-59-2
M. Wt: 349.437
InChI Key: NBTUOKFLNUCKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a fused heterocyclic compound featuring a pyrazole ring annulated to a quinoline scaffold. The compound is substituted at the 1-position with a 3,4-dimethylphenyl group and at the 3-position with a phenyl group (Fig. 1). Its molecular formula is C₂₅H₂₀N₃, with a molecular weight of 362.46 g/mol (estimated from structural analogs in ).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3/c1-16-12-13-19(14-17(16)2)27-24-20-10-6-7-11-22(20)25-15-21(24)23(26-27)18-8-4-3-5-9-18/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTUOKFLNUCKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylphenylhydrazine with phenylacetylene under acidic conditions. This reaction forms an intermediate that undergoes cyclization to produce the desired pyrazoloquinoline structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered electronic properties.

  • Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.

  • Substitution: Substitution reactions at different positions of the molecule can lead to the formation of new derivatives with potential biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds within the pyrazoloquinoline class exhibit significant anticancer activities. The presence of fluorine atoms in similar compounds has been shown to enhance binding affinity to biological targets involved in cancer progression. For instance:

  • Mechanism of Action : The electron-withdrawing properties of substituents like fluorine may increase the compound's interaction with enzymes or receptors that play critical roles in tumor growth and metastasis.
  • Case Studies : Similar compounds have demonstrated efficacy against various cancer cell lines, suggesting that 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline may possess comparable anticancer properties.

Antimicrobial Activity

The antimicrobial potential of pyrazoloquinolines has also been investigated. Studies show that these compounds can inhibit the growth of various bacterial strains:

  • In Vitro Studies : Laboratory tests have revealed that compounds structurally related to 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Mechanism : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Material Science Applications

Beyond biological applications, this compound's unique electronic properties make it a candidate for material science applications:

  • Organic Electronics : Research is ongoing into the use of pyrazoloquinolines in organic light-emitting diodes (OLEDs) due to their favorable charge transport properties.
  • Photovoltaics : Their potential as materials for solar cells is also being explored, leveraging their ability to absorb light effectively.

Mechanism of Action

The mechanism by which 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazolo[4,3-c]quinolines exhibit significant diversity in substituent patterns, which critically influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1. Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
Target Compound 1-(3,4-dimethylphenyl), 3-phenyl C₂₅H₂₀N₃ 362.46 Core pyrazolo[4,3-c]quinoline scaffold
3-(4-Methylphenyl)-1-phenyl analog 1-phenyl, 3-(4-methylphenyl) C₂₃H₁₇N₃ 335.41 Lower molecular weight; simpler substituents
C350-0575 (ChemDiv) 1,3-bis(3,4-dimethylphenyl), 8-fluoro C₂₇H₂₃FN₃ 416.50 Fluorine substitution enhances bioavailability
C350-0670 (ChemDiv) 1-(3,4-dimethylphenyl), 3-(3-methoxyphenyl), 6,8-difluoro C₂₅H₁₉F₂N₃O 415.44 Electron-withdrawing groups alter reactivity
Pyrazoline derivatives () 5-(4-alkoxyphenyl) (butyloxy, pentyloxy, heptanoyloxy) Varies ~380–450 Higher solubility due to alkoxy chains

Key Observations :

  • Substituent Position : The 3,4-dimethylphenyl group at the 1-position (target compound) introduces steric bulk compared to simpler phenyl or methylphenyl groups (e.g., ). This may reduce metabolic degradation but increase hydrophobicity.
  • Alkoxy Chains: Derivatives with alkoxy substituents () exhibit improved solubility, as seen in their lower melting points (~120–130°C) compared to non-polar analogs.

Catalyst Efficiency :

  • L-Proline is noted for catalyzing multicomponent reactions in pyrazolo[3,4-b]quinoline synthesis (), but pyrazolo[4,3-c] analogs may require harsher Lewis acids (e.g., InCl₃, ) due to steric hindrance.

Biological Activity

1-(3,4-Dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This compound is characterized by a complex heterocyclic structure that incorporates both pyrazole and quinoline moieties. The unique substitution pattern of this compound may contribute to its potential therapeutic applications, particularly in anti-inflammatory and anticancer domains.

Chemical Structure and Properties

The IUPAC name for this compound is 1-(3,4-dimethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline. Its molecular formula is C24H20N2C_{24}H_{20}N_2 with a molecular weight of approximately 356.43 g/mol. The structure features a pyrazoloquinoline core with additional methyl and phenyl substituents that may influence its biological interactions.

The biological activity of 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that compounds within this class can inhibit key enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These interactions may lead to decreased production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. For instance, studies have shown that these compounds can effectively inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The compound demonstrated an IC50 value comparable to established anti-inflammatory agents .

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundIC50 (μM)Mechanism
1-(3,4-Dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinolineTBDiNOS and COX-2 inhibition
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline0.39iNOS inhibition
4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acidTBDCOX-2 inhibition

Anticancer Activity

Emerging studies suggest that pyrazolo[4,3-c]quinolines may possess anticancer properties as well. They have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulatory proteins and activation of apoptotic pathways .

Table 2: Anticancer Activity Overview

Cell LineCompound TestedEffect Observed
MCF-7 (Breast Cancer)1-(3,4-Dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinolineInduction of apoptosis
A549 (Lung Cancer)TBDCell cycle arrest

Case Studies

Several studies have been conducted to evaluate the biological activity of pyrazolo[4,3-c]quinolines:

  • Study on Inflammatory Response : A study published in Pharmaceuticals demonstrated that derivatives of pyrazolo[4,3-c]quinolines significantly reduced NO production in RAW 264.7 cells when stimulated with LPS. The lead compound exhibited an IC50 value indicating potent anti-inflammatory effects .
  • Anticancer Potential : Research published in Molecules highlighted the ability of specific derivatives to inhibit tumor growth in vivo by inducing apoptosis in cancer cells. The study emphasized the importance of structural modifications for enhancing efficacy .

Q & A

Q. What are the established synthetic routes for 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?

The compound is synthesized via multi-step pathways starting from heterocyclic precursors. A common approach involves cyclization of 2,4-dichloroquinoline-3-carbonitrile derivatives with arylhydrazines or aminopyrazoles under reflux conditions . For example, highlights the use of 2,4-dichloroquinoline-3-carbonitrile as a starting material, with subsequent substitution and cyclization steps. describes a one-pot regioselective synthesis using DMSO as a methine source and TFA as a catalyst, achieving yields of 30–75% under transition-metal-free conditions. Key factors affecting yield include solvent polarity (e.g., DMSO vs. DMF), temperature control, and the electronic nature of substituents on the aryl groups.

Q. How can researchers optimize purification methods for pyrazolo[4,3-c]quinoline derivatives with bulky substituents?

Purification challenges arise due to low solubility and structural complexity. Techniques include:

  • Crystallization : Use of cyclohexane or ethanol/water mixtures to induce precipitation, as demonstrated in (30% yield after recrystallization).
  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) for intermediates with polar groups like –NH2 or –CN .
  • HPLC : For isomers or closely related derivatives, reverse-phase C18 columns with acetonitrile/water mobile phases are effective .

Advanced Research Questions

Q. What computational and experimental strategies resolve regioselectivity conflicts in alkylation or functionalization reactions of pyrazolo[4,3-c]quinolines?

Regioselectivity in alkylation (e.g., N1 vs. N2 substitution) is influenced by electronic and steric factors. employs AM1 semi-empirical calculations to predict preferential alkylation at N1 due to lower activation energy (ΔΔG ≈ 2.3 kcal/mol). Experimentally, NaH in THF at 0–5°C favors N1-alkylation (85% selectivity), while bulkier bases like KOtBu shift selectivity toward N2 via steric hindrance . Researchers should cross-validate computational models (DFT or MD simulations) with <sup>1</sup>H/<sup>13</sup>C NMR and X-ray crystallography to confirm substitution patterns.

Q. How do structural modifications (e.g., 3,4-dimethylphenyl vs. fluorophenyl substituents) impact biological activity, and what assays are recommended for validation?

Substituents modulate bioactivity by altering lipophilicity (logP) and hydrogen-bonding capacity. and suggest:

  • Antitumor Activity : Replace the 3-phenyl group with electron-withdrawing groups (e.g., –F or –CF3) to enhance CDK2/cyclin A inhibition (IC50 reduced by 40–60% compared to methyl groups). Use MTT assays on HeLa or MCF-7 cell lines .
  • Interferon Induction : Introduce a 3-dimethylaminopropylamino side chain at position 4 to mimic tilorone derivatives. Validate via luciferase reporter assays in RAW264.7 macrophages .

Q. What mechanistic insights explain contradictions in reaction yields between one-pot vs. stepwise syntheses?

Discrepancies arise from competing pathways. For instance, reports 30–75% yields in a DMSO-mediated one-pot synthesis, while stepwise methods ( ) achieve 68–92% yields but require harsher conditions (reflux in pyridine). The one-pot method minimizes intermediate isolation but risks side reactions (e.g., over-oxidation of pyrazolones). Kinetic studies (e.g., in situ IR or <sup>19</sup>F NMR) can identify rate-limiting steps, such as imine formation vs. cyclization .

Q. How can researchers address solubility limitations in pharmacokinetic studies of 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or PEG-ylated amines) to improve aqueous solubility while retaining activity .
  • Nanoformulation : Use liposomal encapsulation or PLGA nanoparticles to enhance bioavailability, as demonstrated for related quinoline derivatives in .

Methodological Guidelines

Q. What analytical techniques are critical for characterizing pyrazolo[4,3-c]quinoline derivatives?

  • NMR : <sup>1</sup>H/<sup>13</sup>C NMR for regiochemical confirmation (e.g., δ 8.5–9.0 ppm for aromatic protons in fused rings) .
  • HRMS : ESI-MS in positive ion mode to verify molecular ions (e.g., [M+H]<sup>+</sup> at m/z 330.1606 for a dimethylphenyl derivative) .
  • X-ray Crystallography : Resolve ambiguities in fused-ring conformations (e.g., dihedral angles between pyrazole and quinoline moieties) .

Q. How should researchers design structure-activity relationship (SAR) studies for novel pyrazolo[4,3-c]quinolines?

  • Core Modifications : Compare analogs with substituents at positions 1, 3, and 4 (e.g., 3-phenyl vs. 3-aminopyrazole).
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical H-bond donors/acceptors .
  • In Silico Screening : Predict ADMET profiles via SwissADME or pkCSM to prioritize compounds with favorable CNS permeability (e.g., logBB > −1.0) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.